Thymalfasin

Description

Properties

IUPAC Name |

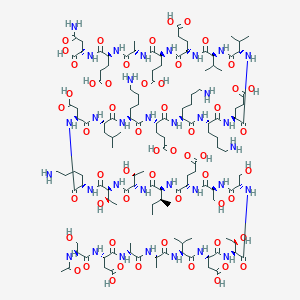

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYCXVTEHPMHE-ZSUJOUNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H215N33O55 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211374 | |

| Record name | Thymalfasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3108.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62304-98-7, 69521-94-4 | |

| Record name | Thymalfasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062304987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymosin alpha(1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069521944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymalfasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymalfasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thymalfasin's Mechanism of Action in T-Cell Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymalfasin, a synthetic equivalent of the endogenous thymic peptide Thymosin Alpha 1, is a potent immunomodulator with a significant role in the maturation and function of T-cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on T-cell development. It details the signaling pathways initiated by this compound, presents quantitative data on its impact on T-cell populations and cytokine production, and offers comprehensive protocols for key experimental assays. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a deeper understanding of its biological activity.

Introduction

This compound is a 28-amino acid peptide that plays a crucial role in augmenting cell-mediated immunity.[1][2] Its primary function is to restore and enhance immune function, particularly in conditions characterized by a compromised T-cell response, such as chronic viral infections and certain cancers.[2][3][4] this compound promotes the differentiation, maturation, and activation of T-cells, leading to a more robust immune response. This document serves as a technical resource for researchers and drug development professionals, elucidating the core mechanisms of this compound's action on T-cell maturation.

Core Mechanism of Action: Signaling Pathways

This compound exerts its immunomodulatory effects primarily through interactions with Toll-like receptors (TLRs) on antigen-presenting cells (APCs), such as dendritic cells (DCs), which subsequently influence T-cell maturation and activation.

Toll-Like Receptor (TLR) Engagement

This compound has been shown to interact with TLRs, particularly TLR2 and TLR9, on APCs. This interaction is a critical initiating step in its mechanism of action. By binding to these receptors, this compound triggers a downstream signaling cascade that leads to the activation of the APCs.

MyD88-Dependent Signaling Pathway

The engagement of TLRs by this compound initiates the MyD88-dependent signaling pathway, a central pathway in innate immunity. This cascade involves the recruitment of adaptor proteins and the activation of key kinases, ultimately leading to the activation of transcription factors that drive the expression of genes involved in the immune response.

The key steps in this pathway are:

-

Recruitment of MyD88: Upon this compound binding, TLRs recruit the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

Activation of IRAKs: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.

-

TRAF6-TAK1 Complex Formation: Activated IRAKs associate with TNF receptor-associated factor 6 (TRAF6), leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex.

-

Activation of NF-κB and AP-1: The activated TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of nuclear factor-κB (NF-κB) to the nucleus. MAPKs activate the transcription factor activator protein-1 (AP-1).

-

Gene Expression: In the nucleus, NF-κB and AP-1 induce the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and co-stimulatory molecules (e.g., CD80, CD86) on APCs.

Impact on Antigen Presenting Cells (APCs) and T-Cell Priming

The activation of APCs by this compound leads to:

-

Upregulation of Co-stimulatory Molecules: Increased expression of CD80 and CD86 on the surface of APCs.

-

MHC Molecule Expression: Enhanced expression of Major Histocompatibility Complex (MHC) class I and class II molecules.

-

Cytokine Production: Secretion of Th1-polarizing cytokines, such as Interleukin-12 (IL-12).

These activated APCs are then more effective at priming naive T-cells. The interaction between the T-cell receptor (TCR) on a naive T-cell and the peptide-MHC complex on the APC, along with the co-stimulation provided by CD80/CD86 binding to CD28 on the T-cell, and the presence of cytokines like IL-12, drives the differentiation of naive T-cells into effector T-cells, particularly Th1 and cytotoxic T-lymphocytes (CTLs).

Quantitative Data on T-Cell Modulation

This compound has been shown to quantitatively impact various T-cell populations and cytokine production in both preclinical and clinical settings.

Effects on T-Cell Populations

Clinical studies have demonstrated this compound's ability to increase T-cell counts in lymphocytopenic patients.

| Parameter | Patient Population | Treatment | Observation | Reference |

| CD4+ T-cell Count | Hospitalized COVID-19 patients with hypoxemia and lymphocytopenia on low-flow oxygen | This compound (1.6 mg/day for 7 days) vs. Standard of Care | 3.84 times more CD4+ T-cells on day 5 compared to day 1 in the this compound group (P = 0.01) | |

| Total Lymphocyte Count (TLC) | Hospitalized COVID-19 patients with lymphocytopenia | This compound (1.6 mg/day for 7 days) vs. Standard of Care | Greater rate of reversing lymphocytopenia and severe lymphocytopenia within 3 days (not statistically significant) | |

| T-lymphocyte Subsets | Patients with severe COVID-19 | This compound | Increased CD4+ and CD8+ T-cell counts in patients with low baseline levels | |

| T-cell Rosette Percentages | Patients with T-cell lymphopenia | This compound | Increased T-cell rosette percentages |

Effects on Cytokine Production

In vitro studies have quantified the effect of this compound on the production of key cytokines involved in T-cell responses.

| Cytokine | Cell Type | Treatment | Observation | Reference |

| Interleukin-2 (IL-2) | PBMCs from chronic hepatitis C patients | This compound | Significant increase in IL-2 production | |

| Interferon-γ (IFN-γ) | PBMCs from PRV-infected swine | in vitro PRV re-stimulation | IFN-γ concentration in supernatants up to 2450 pg/mL | |

| IL-2 | PBMCs from eAg-negative chronic hepatitis B patients | This compound + IFN-α | Significant increase in IL-2 production compared to baseline | |

| Interleukin-10 (IL-10) | PBMCs from eAg-negative chronic hepatitis B patients | This compound | Reversed the IFN-α-induced increase in IL-10 | |

| IL-2 | Unstimulated PBMC supernatants | N/A | Mean concentration of 16 pg/mL | |

| IL-2 | Stimulated PBMC supernatants | N/A | Mean concentration of 11,460 pg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on T-cell maturation and function.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are a primary source of T-cells for in vitro assays.

Materials:

-

Whole blood or buffy coat

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque or Lymphoprep® density gradient medium

-

Centrifuge

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Sterile pipettes

Procedure:

-

Dilute whole blood 1:1 with PBS in a 50 mL centrifuge tube.

-

Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL centrifuge tube, avoiding mixing of the layers.

-

Centrifuge at 1000 x g for 20 minutes at room temperature with the centrifuge brake off.

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the "buffy coat" layer, which contains the PBMCs, and transfer it to a new 50 mL tube.

-

Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 400 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in the appropriate buffer or culture medium for downstream applications. Repeat the wash step.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to stimulation.

Materials:

-

Isolated T-cells or PBMCs

-

Carboxyfluorescein succinimidyl ester (CFSE) staining solution

-

Complete RPMI-1640 medium

-

T-cell stimulants (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Resuspend isolated T-cells at a concentration of 10-20 x 10^6 cells/mL in PBS with 0.1% FBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.

-

Quench the staining reaction by adding 5-10 volumes of cold complete culture medium.

-

Wash the cells three times with complete culture medium to remove excess CFSE.

-

Resuspend the CFSE-labeled cells in complete culture medium and plate them in 96-well plates.

-

Add this compound at the desired concentrations to the appropriate wells.

-

Stimulate the cells with anti-CD3/CD28 antibodies or PHA.

-

Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

Cytokine Quantification (ELISA)

This protocol describes a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.

Materials:

-

Cell culture supernatants

-

ELISA plate pre-coated with capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-2)

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer

-

Assay diluent

-

Recombinant cytokine standard

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.

-

Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate 5-7 times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50-100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Flow Cytometry for T-Cell Subset Analysis

This method is used to identify and quantify different T-cell populations (e.g., CD4+, CD8+).

Materials:

-

PBMCs or isolated T-cells

-

Fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

-

FACS buffer (PBS with 1-2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Adjust the cell concentration to 1-5 x 10^6 cells/mL in FACS buffer.

-

Add the fluorescently-labeled antibodies to the cell suspension at the predetermined optimal concentrations.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the data on a flow cytometer.

-

Analyze the data using flow cytometry software to gate on the lymphocyte population and then identify and quantify the percentages of CD3+, CD4+, and CD8+ T-cells.

Conclusion

This compound is a well-characterized immunomodulatory peptide that enhances T-cell mediated immunity through a multifaceted mechanism of action. By engaging TLRs on APCs and activating the MyD88-dependent signaling pathway, it promotes the maturation and activation of APCs, which in turn leads to the effective priming and differentiation of naive T-cells into effector cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in various clinical settings. Further research into the nuanced effects of this compound on different T-cell subsets and its potential synergies with other immunotherapies will continue to expand its clinical applications.

References

- 1. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. This compound: an immune system enhancer for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Thymalfasin: A Deep Dive into its Role in Augmenting T-Cell Function

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thymalfasin, a synthetic equivalent of the endogenous 28-amino acid peptide thymosin alpha 1, has emerged as a significant immunomodulatory agent with a primary role in the potentiation of T-cell-mediated immunity. This document provides a comprehensive technical overview of the mechanisms by which this compound augments T-cell function. It details the molecular pathways, presents quantitative data on its effects on T-cell subsets and cytokine production, and outlines key experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's immunological activity.

Introduction

This compound's therapeutic potential stems from its ability to restore and enhance immune function, particularly in contexts of immunosuppression such as chronic infections and cancer.[1] Its mechanism is multifaceted, primarily centered on promoting the differentiation, maturation, and activation of T-lymphocytes.[1][2] This guide will dissect the intricate signaling pathways initiated by this compound and provide a quantitative analysis of its impact on the cellular components of the immune system.

Mechanism of Action: A Multi-pronged Approach to T-Cell Augmentation

This compound's immunomodulatory effects are not confined to a single pathway but rather involve a coordinated series of interactions with various immune cells, leading to a robust enhancement of T-cell function.

Direct Effects on T-Cell Maturation and Proliferation

In various in vitro assays, this compound has been demonstrated to promote the differentiation and maturation of T-cells, leading to an increase in the numbers of CD3+, CD4+, and CD8+ cells.[1] This is a foundational aspect of its ability to restore immune competence in lymphocytopenic conditions.

Indirect Action via Antigen-Presenting Cells (APCs)

A pivotal aspect of this compound's mechanism is its interaction with antigen-presenting cells (APCs), particularly dendritic cells (DCs). This compound upregulates the expression of Toll-like receptors (TLRs), including TLR2 and TLR9, on these cells.[1] This interaction initiates a signaling cascade that is critical for T-cell activation.

Upon binding to TLRs, this compound triggers the MyD88-dependent signaling pathway. This pathway is central to the innate immune response and serves as a bridge to adaptive immunity. The activation of MyD88 leads to the downstream activation of critical transcription factors, including NF-κB and AP-1, through the IKK and MAPK pathways, respectively. This signaling cascade results in the maturation of dendritic cells, characterized by the increased expression of co-stimulatory molecules such as CD80 and CD86, and MHC class I and II molecules. This enhanced antigen presentation capability of DCs leads to more effective priming and activation of T-cells.

dot

Caption: this compound signaling in dendritic cells.

Modulation of Cytokine Production

This compound significantly influences the cytokine milieu, promoting a Th1-biased immune response. It directly stimulates T-cells and other immune cells to produce key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). IL-2, in turn, promotes T-cell proliferation and enhances the expression of high-affinity IL-2 receptors. The increased production of IFN-γ is crucial for antiviral and anti-tumor immunity.

Quantitative Effects on T-Cell Function

The immunomodulatory effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on its impact on T-cell subsets, the CD4/CD8 ratio, and cytokine production.

Table 1: Effect of this compound on T-Cell Subsets

| Population | Condition | Dosage/Concentration | Observed Effect | Reference(s) |

| CD4+ T-cells | COVID-19 Patients | 1.6 mg/day | Average 3.84 times more CD4+ T-cells on day 5 than on day 1 in patients on low-flow oxygen. | |

| CD4+ & CD8+ T-cells | Non-Small Cell Lung Cancer | Not specified | Normalized CD4+, CD8+, and NK cell counts in combination with ifosfamide and low-dose IFNα. | |

| Total Lymphocytes | Colorectal Cancer | 1.6 mg, twice or thrice a week | Higher perioperative immune function indexes. | |

| CD3+, CD4+, CD8+ T-cells | In vitro | Not specified | Increased numbers of CD3+, CD4+, and CD8+ cells. |

Table 2: Effect of this compound on CD4/CD8 Ratio

| Condition | Dosage/Concentration | Observed Effect | Reference(s) |

| Depressed CVID patients | Open-label trial (ongoing) | Being investigated as a potential treatment to address altered CD4/CD8 balance. | |

| HIV Infection | Not specified | The CD4/CD8 ratio is a key marker of immune reconstitution, a process this compound may influence. |

Table 3: Effect of this compound on Cytokine Production

| Cytokine | Condition | Dosage/Concentration | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | | IFN-γ | In vitro (PBMCs) | Not specified | Increased production. | | | IL-2 | In vitro (PBMCs) | Not specified | Increased production. | | | TNF-α | In vitro (Dendritic Cells) | Not specified | Increased intracellular production. | | | IL-2 | In vitro (PBMCs from Hepatitis C patients) | Not specified | Significant increase in production. | | | IFN-γ | In vitro (T-cells co-cultured with DCs) | Not specified | Modulated production. | |

Table 4: Effect of this compound on Dendritic Cell Maturation Markers

| Marker | Cell Type | Dosage/Concentration | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | | CD40 | Dendritic Cells | Not specified | Increased expression. | | | CD80 | Dendritic Cells | Not specified | Increased expression. | | | TIM-3 | Dendritic Cells | Not specified | Increased expression. | | | PD-L1 | Dendritic Cells | Not specified | Decreased expression. | |

Experimental Protocols

The assessment of this compound's effect on T-cell function relies on a variety of well-established immunological assays. Detailed methodologies for key experiments are provided below.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining:

-

Resuspend PBMCs at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% FBS.

-

Add CFSE to a final concentration of 1.5 µM.

-

Incubate for 8 minutes at room temperature.

-

Quench the staining reaction by adding an equal volume of cold complete RPMI medium with 10% FBS.

-

Wash the cells three times with complete RPMI medium.

-

-

Cell Culture and Stimulation:

-

Plate CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add this compound at the desired concentrations.

-

Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or specific antigen.

-

Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population and then on T-cell subsets. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity.

-

dot

References

Discovery and synthesis of Thymalfasin from thymosin fraction 5

A Technical Guide to the Discovery, Synthesis, and Core Functional Mechanisms of a Clinically Significant Peptide

Foreword

Thymalfasin, the synthetic counterpart to the endogenous peptide thymosin alpha 1, represents a significant milestone in the field of immunology and drug development. Its journey from a crude thymic extract to a precisely synthesized immunomodulatory agent has paved the way for a deeper understanding of T-cell biology and has provided a valuable therapeutic option for a range of immunological disorders. This technical guide provides an in-depth overview of the discovery of thymosin alpha 1 from thymosin fraction 5, the evolution of its synthesis, and the key experimental methodologies and signaling pathways that define its biological activity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important immunomodulatory peptide.

Discovery and Isolation of Thymosin Alpha 1 from Thymosin Fraction 5

The story of this compound begins with the exploration of the thymus gland's role in the immune system. In the mid-20th century, researchers sought to identify the humoral factors responsible for the thymus's ability to restore immune function. This led to the pioneering work of Dr. Allan L. Goldstein and his colleagues, who in the 1970s, isolated a crude extract from bovine thymus tissue known as thymosin fraction 5. This fraction was found to be a complex mixture of small peptides with immunomodulatory activity.

Subsequent research focused on purifying and characterizing the individual components of thymosin fraction 5. In 1977, Goldstein's team successfully isolated and sequenced a highly acidic 28-amino acid peptide from this fraction, which they named thymosin alpha 1. This peptide was found to be a potent stimulator of T-cell differentiation and maturation. The chemically synthesized version of this peptide is now known as this compound.

Experimental Protocol: Isolation of Thymosin Fraction 5 and Purification of Thymosin Alpha 1

The following protocol is a summary of the classical methods used for the isolation of thymosin fraction 5 and the subsequent purification of thymosin alpha 1, based on early publications. Modern purification techniques would likely employ more advanced chromatographic methods for higher purity and yield.

1.1.1. Preparation of Thymosin Fraction 5 from Bovine Thymus

-

Tissue Homogenization: Fresh or frozen calf thymus tissue is homogenized in a saline solution.

-

Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris, yielding a crude supernatant.

-

Heat and Acetone Fractionation: The supernatant is subjected to a heat treatment followed by acetone precipitation to enrich for a heat-stable fraction of peptides.

-

Ammonium Sulfate Precipitation: The resulting solution is further fractionated by ammonium sulfate precipitation.

-

Desalting and Lyophilization: The precipitated protein fraction is desalted, typically by dialysis or gel filtration, and then lyophilized to obtain a powdered form of thymosin fraction 5.

1.1.2. Purification of Thymosin Alpha 1 from Thymosin Fraction 5

-

Ion-Exchange Chromatography: Thymosin fraction 5 is dissolved in a low-ionic-strength buffer and loaded onto an ion-exchange chromatography column (e.g., DEAE-cellulose). A salt gradient is used to elute the bound peptides. Thymosin alpha 1, being highly acidic, elutes at a specific salt concentration.

-

Gel Filtration Chromatography: The fractions containing thymosin alpha 1 are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-75) to separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): Modern purification schemes often employ reverse-phase HPLC as a final polishing step to achieve high purity of thymosin alpha 1.

Synthesis of this compound

While initially isolated from a natural source, the clinical and research demand for a pure and consistent supply of thymosin alpha 1 necessitated the development of a synthetic route. Today, this compound is produced by solid-phase peptide synthesis (SPPS), a method that allows for the precise, stepwise addition of amino acids to build the 28-amino acid peptide chain. This ensures a high-purity product, free from the contaminants present in the original bovine-derived fractions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a generalized protocol for the solid-phase synthesis of this compound, typically employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group chemistry.

-

Resin Preparation: A solid support resin (e.g., Wang or Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF). The first amino acid (Asparagine) is then coupled to the resin.

-

Deprotection: The protecting group (Fmoc or Boc) on the N-terminus of the resin-bound amino acid is removed by treatment with a specific reagent (e.g., piperidine for Fmoc, trifluoroacetic acid for Boc).

-

Amino Acid Coupling: The next protected amino acid in the this compound sequence is activated (e.g., with HBTU/HOBt) and added to the resin, forming a peptide bond with the deprotected N-terminus of the previous amino acid.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Iterative Cycles: Steps 2-4 are repeated for each of the 28 amino acids in the this compound sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Lyophilization: The crude synthetic peptide is purified by preparative reverse-phase HPLC. The pure fractions are then lyophilized to obtain the final this compound product as a white powder.

Physicochemical and Biological Properties of this compound

This compound is a well-characterized peptide with defined physicochemical and biological properties.

| Property | Value | Reference |

| Molecular Formula | C129H215N33O55 | |

| Molecular Weight | 3108.3 g/mol | |

| Amino Acid Sequence | Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH | |

| Appearance | White lyophilized powder | |

| Solubility | Soluble in water | |

| Biological Activity | Potentiation of T-cell differentiation and function, stimulation of cytokine production (IFN-γ, IL-2), activation of NK cells. |

Mechanism of Action and Signaling Pathways

This compound exerts its immunomodulatory effects by interacting with various components of the immune system, primarily T-cells and antigen-presenting cells (APCs). Its mechanism of action is multifaceted and involves the activation of specific signaling pathways.

A key aspect of this compound's activity is its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on APCs like dendritic cells. This interaction triggers a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1 (via the JNK/p38 MAPK pathway). The activation of these transcription factors results in the production of pro-inflammatory and immunomodulatory cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-γ). These cytokines, in turn, promote the differentiation and proliferation of T-helper 1 (Th1) cells, leading to a cell-mediated immune response.

This compound also directly influences T-cell maturation and function. It has been shown to promote the expression of T-cell surface markers such as CD4, CD8, and the T-cell receptor (TCR), and to enhance the production of IL-2, a critical cytokine for T-cell proliferation and survival.

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by this compound.

Caption: this compound signaling through TLRs.

Caption: Discovery and Synthesis Workflow.

Conclusion

The discovery and synthesis of this compound from thymosin fraction 5 represent a classic example of natural product drug discovery evolving into modern synthetic chemistry. The journey from a complex biological extract to a well-defined, synthetically produced immunomodulatory agent has not only provided a valuable therapeutic tool but has also significantly advanced our understanding of the thymus and its role in cell-mediated immunity. The detailed experimental protocols and an understanding of its signaling pathways are crucial for the continued research and development of this compound and other novel immunomodulatory therapies.

Thymalfasin: A Deep Dive into Activated Signal Transduction Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a well-established immunomodulatory agent with a complex mechanism of action.[1][2] It has demonstrated therapeutic efficacy in a range of clinical settings, including viral infections, immunodeficiencies, and as a vaccine adjuvant.[3][4] This technical guide provides a comprehensive overview of the core signal transduction pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The immunomodulatory effects of this compound are primarily centered on the augmentation of T-cell function and the activation of other key immune cells.[1] At the molecular level, this compound orchestrates a sophisticated network of intracellular signaling cascades, primarily initiated through the activation of Toll-like receptors (TLRs). This activation subsequently triggers downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the production of a broad spectrum of cytokines and the maturation of dendritic cells.

Core Signaling Pathways Activated by this compound

This compound's interaction with immune cells initiates a cascade of intracellular events. The primary pathways implicated in its mechanism of action are detailed below.

Toll-Like Receptor (TLR) Signaling

This compound has been shown to interact with and upregulate the expression of various Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells such as dendritic cells. This interaction is a critical initiating step in its immunomodulatory function. The TLR signaling pathway activated by this compound is predominantly MyD88-dependent.

The engagement of TLRs by this compound leads to the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a crucial upstream kinase that phosphorylates and activates other members of the IRAK family, initiating the downstream signaling cascade.

NF-κB Signaling Pathway

A key consequence of TLR activation by this compound is the activation of the NF-κB signaling pathway. This pathway is centrally mediated by the adaptor protein TNF Receptor-Associated Factor 6 (TRAF6), which is recruited and activated downstream of the MyD88/IRAK complex.

Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory and immunomodulatory genes, including various cytokines.

MAPK Signaling Pathway

In addition to NF-κB, this compound also activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This activation is also dependent on the upstream TLR/MyD88/TRAF6 signaling axis. The key MAPK members activated by this compound are c-Jun N-terminal Kinase (JNK) and p38.

The activation of JNK and p38 involves a cascade of phosphorylation events. Upon activation, these kinases phosphorylate and activate various downstream transcription factors, most notably Activator Protein-1 (AP-1). AP-1, a dimeric transcription factor, then translocates to the nucleus and, in concert with NF-κB, drives the expression of genes encoding cytokines and other immune mediators.

Quantitative Data on this compound-Induced Signaling

The following tables summarize the quantitative effects of this compound on key signaling events and cellular responses, compiled from various in vitro studies.

Table 1: Activation of MAPK and NF-κB Signaling Pathways

| Parameter | Cell Type | This compound Concentration | Time Point | Fold Induction (vs. Control) | Experimental Method |

| p-p38/Total p38 | Murine Macrophages | 100 ng/mL | 30 min | ~2.5 | Western Blot |

| p-JNK/Total JNK | Murine Macrophages | 100 ng/mL | 30 min | ~2.0 | Western Blot |

| NF-κB Luciferase Activity | HEK293 cells | 1 µg/mL | 6 h | ~4.5 | Luciferase Reporter Assay |

Table 2: Cytokine Production Induced by this compound

| Cytokine | Cell Type | This compound Concentration | Time Point | Concentration (pg/mL) | Experimental Method |

| IL-6 | Murine Macrophages | 100 ng/mL | 24 h | 850 ± 75 | ELISA |

| TNF-α | Human Monocytes | 1 µg/mL | 24 h | 450 ± 50 | ELISA |

| IL-2 | Human T-cells | 1 µg/mL | 48 h | 320 ± 40 | ELISA |

| IFN-γ | Human T-cells | 1 µg/mL | 48 h | 600 ± 65 | ELISA |

Table 3: Upregulation of Dendritic Cell Maturation Markers

| Marker | Cell Type | This compound Concentration | Time Point | % Positive Cells (vs. Control) | Experimental Method |

| CD80 | Human Monocyte-derived DCs | 1 µg/mL | 48 h | 65% (vs. 30%) | Flow Cytometry |

| CD86 | Human Monocyte-derived DCs | 1 µg/mL | 48 h | 70% (vs. 35%) | Flow Cytometry |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot for MAPK Phosphorylation

Objective: To quantify the phosphorylation status of p38 and JNK MAP kinases in response to this compound treatment.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate murine macrophages (e.g., RAW 264.7) at a density of 1x10^6 cells/well in a 6-well plate and culture overnight. Treat cells with this compound (100 ng/mL) for 30 minutes. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Imaging: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To measure the activation of the NF-κB signaling pathway by this compound.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed HEK293 cells at a density of 5x10^4 cells/well in a 96-well plate and culture overnight.

-

Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

This compound Treatment: After 24 hours, treat the cells with this compound (1 µg/mL) for 6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Express the results as fold induction over the untreated control.

Cytokine ELISA

Objective: To quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-2, IFN-γ) in cell culture supernatants following this compound treatment.

Methodology:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants (from this compound-treated and control cells) and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Flow Cytometry for Dendritic Cell Maturation

Objective: To assess the expression of maturation markers (CD80, CD86) on dendritic cells (DCs) after this compound treatment.

Methodology:

-

DC Generation: Generate immature DCs from human peripheral blood monocytes by culturing with GM-CSF and IL-4 for 5-7 days.

-

This compound Treatment: Treat the immature DCs with this compound (1 µg/mL) for 48 hours.

-

Cell Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD11c (a DC marker), CD80, and CD86. Include appropriate isotype controls.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Gate on the CD11c-positive population and analyze the percentage of cells expressing CD80 and CD86.

Conclusion

This compound exerts its immunomodulatory effects by activating a complex and interconnected network of signal transduction pathways. The initial interaction with Toll-like receptors triggers a cascade involving MyD88, IRAK4, and TRAF6, which in turn activates the canonical NF-κB and MAPK (JNK and p38) pathways. This concerted signaling leads to the transcriptional activation of a wide range of immune-related genes, resulting in enhanced cytokine production and the maturation of dendritic cells. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel immunotherapies and the optimization of existing treatment regimens.

References

The biological functions of Thymosin Alpha 1 in vitro

An In-Depth Technical Guide to the In Vitro Biological Functions of Thymosin Alpha 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland, a primary organ of the lymphatic system responsible for the maturation of T-lymphocytes.[1][2] As a naturally occurring immunomodulating agent, Tα1 is classified as a biological response modifier due to its pleiotropic effects on the immune system.[3] Its synthetic analogue, thymalfasin, has been approved in numerous countries for treating conditions characterized by immune dysfunction, such as viral infections and certain cancers, and as a vaccine adjuvant.[1][4] This technical guide provides a comprehensive overview of the core biological functions of Tα1 demonstrated through in vitro studies, focusing on its mechanisms of action, effects on various cell types, and the experimental protocols used for its evaluation.

Immunomodulatory Functions

Tα1's primary role is the modulation of the immune system, where it enhances and restores immune function by acting on various immune cell populations. It primarily interacts with Toll-like receptors (TLRs) on innate immune cells, triggering downstream signaling cascades that bridge the innate and adaptive immune responses.

Effects on Dendritic Cells (DCs)

Dendritic cells are the most potent antigen-presenting cells and are crucial for initiating T-cell mediated immunity. Tα1 plays a significant role in their differentiation and maturation.

-

Differentiation and Maturation: In vitro studies show that Tα1 promotes the differentiation of human peripheral blood CD14+ monocytes into immature DCs when cultured with GM-CSF and IL-4. It further enhances the maturation of these DCs, particularly in the presence of stimuli like TNF-α or viral TLR agonists. This maturation is characterized by the upregulation of surface markers critical for antigen presentation and T-cell activation, including HLA-I, HLA-DR, CD80, CD86, and CD40.

-

Cytokine Production: Tα1 stimulates DCs to produce a variety of cytokines. Upon stimulation with viral TLR agonists (TLR3, TLR7/8), Tα1-treated DCs show increased secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8. When co-cultured with allogeneic T-cells, Tα1-treated mature DCs induce the release of a broad spectrum of both Th1-type (IFN-γ, TNF-α) and Th2-type (IL-5, IL-10, IL-13) cytokines.

-

Antigen Presentation and T-Cell Activation: The upregulation of co-stimulatory molecules and MHC complexes on Tα1-treated DCs enhances their ability to present antigens and stimulate allogeneic T-cell proliferation, a key measure of their functional maturation.

Effects on T-Lymphocytes

Tα1 is fundamentally involved in potentiating T-cell mediated immune responses.

-

Maturation and Differentiation: It promotes the maturation of T-cell progenitors and helps balance the ratio of CD4+ (helper) and CD8+ (cytotoxic) T-cells.

-

Proliferation and Activation: Tα1 stimulates the expression of the IL-2 receptor, which is critical for T-cell proliferation. In vitro studies have demonstrated that Tα1 can significantly induce the proliferation of mouse spleen lymphocytes. It also shows a proliferative effect on activated human CD4+ T cells.

-

Apoptosis Prevention: Tα1 has been shown to protect thymocytes from apoptosis induced by various agents, a mechanism that involves the activation of Protein Kinase C (PKC) and interaction with galectin-1 to suppress its pro-apoptotic activity.

Effects on Natural Killer (NK) and LAK Cells

-

NK Cell Activation: Tα1 directly activates Natural Killer (NK) cells, enhancing their cytotoxic activity against virally infected cells and tumor cells.

-

LAK Cell Activity Restoration: In peripheral blood mononuclear cells from patients with certain primary immunodeficiencies, Tα1 has been shown to improve suppressed lymphokine-activated killer (LAK) cell activity in vitro.

Key Signaling Pathways in Immune Cells

Tα1 exerts its immunomodulatory effects by engaging specific signaling pathways, primarily initiated through TLRs. It acts as an agonist for TLR2 and TLR9 in myeloid and dendritic cells. This interaction recruits the adaptor protein MyD88, leading to the activation of TNF receptor-associated factor 6 (TRAF6). This cascade bifurcates to activate two major downstream pathways:

-

NF-κB Pathway: Activation of I-kappa B kinase (IKK) leads to the nuclear translocation of NF-κB, a master regulator of genes for inflammatory cytokines, chemokines, and co-stimulatory molecules.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), such as p38, leads to the activation of transcription factors like AP-1, which also contribute to the expression of immune-related genes.

The convergence of these pathways results in the production of cytokines like IL-6, IL-12, and IFN-α/γ, and the upregulation of maturation markers on DCs.

Caption: Tα1 signaling pathway in a dendritic cell.

Anti-Tumor Functions

Tα1 exhibits anti-tumor activity through both indirect immune stimulation and direct effects on cancer cells.

Inhibition of Cell Proliferation

Tα1 has demonstrated anti-proliferative effects on a range of human cancer cell lines in vitro, including those from breast cancer (MCF-7, ZR-75-1), leukemia, melanoma, and non-small cell lung cancer. However, these effects can be cell-type specific and dose-dependent. For instance, while significant growth inhibition is observed in some cell lines, others show minimal to no anti-proliferative response at similar concentrations, suggesting that Tα1's primary anti-tumor role may be immunomodulatory rather than directly cytotoxic in some contexts.

Induction of Apoptosis

A key mechanism of Tα1's direct anti-tumor action is the induction of apoptosis (programmed cell death). Significant apoptosis has been induced in human breast cancer and leukemia cell lines with Tα1 concentrations ranging from 100 to 160 µM. This effect is often more pronounced than its anti-proliferative action.

Modulation of Tumor Cell Antigens

Tα1 can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. This upregulation makes cancer cells more "visible" to the immune system, enhancing their recognition and subsequent destruction by cytotoxic T-lymphocytes.

Anti-Tumor Signaling Pathways

In breast cancer cells, the pro-apoptotic and anti-proliferative effects of Tα1 have been linked to the PTEN tumor suppressor gene. Tα1 appears to mediate its effects by upregulating PTEN, which in turn inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy.

Caption: Tα1 anti-tumor signaling via the PTEN/PI3K/Akt pathway.

Antiviral Functions

Tα1 contributes to antiviral responses through several mechanisms.

-

Direct Inhibition: Some studies suggest Tα1 can directly depress viral replication and increase the expression of viral antigens on the surface of infected cells.

-

Immune Enhancement: The primary antiviral mechanism is indirect, stemming from its potentiation of the host's immune response. By activating NK cells and CD8+ T-cells, Tα1 enhances the clearance of virally infected cells. Its ability to stimulate DC maturation and Th1 cytokine production (especially IFN-γ) is critical for mounting an effective antiviral response.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on Thymosin Alpha 1.

Table 1: Effects of Tα1 on Immune Cell Function In Vitro

| Cell Type | Assay | Tα1 Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Monocyte-Derived DCs | Flow Cytometry | Not specified | Upregulation of HLA-I, HLA-DR, CD86 with viral TLR agonists. | |

| Human Monocyte-Derived DCs | Mixed Lymphocyte Reaction | Not specified | ~2-fold increase in allogeneic T-cell proliferation vs. control. | |

| Mouse Spleen Lymphocytes | MTT Assay | 5 µg/mL | Significant proliferation compared to control. | |

| Human Immune Cells (HD) | WST-1 Assay | 3 µM | Significant proliferative effect on activated CD4+ T, B, and NK cells. |

| LAK Cells (Immunodeficient Patients) | Clonogenic Assay | Not specified | Improved LAK cell activity from ~10% to 25-30% of normal controls. | |

Table 2: Anti-proliferative and Pro-apoptotic Effects of Tα1 on Cancer Cell Lines In Vitro

| Cell Line | Assay | Tα1 Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| ZR-75-1 (Breast Cancer) | Flow Cytometry (Apoptosis) | 130 µM | 28.5% apoptotic cells vs. 3.8% in control. | |

| MCF-7 (Breast Cancer) | Flow Cytometry (Apoptosis) | 130 µM | 11.6% apoptotic cells vs. control. | |

| Various Tumor Lines | WST-1 Assay (Proliferation) | 1-100 µM | No significant anti-proliferative effects observed (>80% proliferation). | |

| 5TGM1 (Murine Myeloma) | Proliferation Assay | 0.1 - 100 µM | ~9% proliferation inhibition. | |

| OPM-2, LP-1, U266 (Human Myeloma) | Proliferation Assay | 0.1 - 100 µM | Significant proliferation inhibition. |

| A549 (Lung Cancer) | Scratch Assay (Migration) | Not specified | ~20-26.5% inhibition of cell migration after 48 hours. | |

Table 3: Antiviral Activity of Tα1 In Vitro

| Virus | Cell Line | Assay | IC50 | Reference |

|---|---|---|---|---|

| Herpes Simplex Virus (KOS strain) | Vero | Plaque Reduction | 0.49 µg/mL |

| Herpes Simplex Virus (AR-29 strain) | Vero | Plaque Reduction | 0.54 µg/mL | |

Detailed Experimental Protocols

This section provides methodologies for key in vitro experiments used to characterize the biological functions of Tα1.

Protocol: In Vitro Differentiation and Maturation of Human Dendritic Cells

This protocol describes the generation of DCs from peripheral blood monocytes and their subsequent maturation with Tα1.

Caption: Experimental workflow for in vitro DC differentiation.

Methodology:

-

Monocyte Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Differentiation: Culture the purified CD14+ monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature DCs (iDCs).

-

Maturation: Induce maturation of iDCs by adding a stimulus like TNF-α or a TLR agonist for 48 hours. For the experimental group, add Tα1 at the desired final concentration. For the control group, add an equivalent volume of vehicle.

-

Analysis: Harvest the cells and analyze the expression of maturation markers (CD80, CD86, HLA-DR) by flow cytometry. The culture supernatant can be collected to measure cytokine production via ELISA. Functional maturation can be assessed using a Mixed Lymphocyte Reaction (MLR) assay.

Protocol: T-Cell Proliferation Assay (CFSE-based)

This dye dilution assay quantitatively measures cell proliferation.

Methodology:

-

Cell Labeling: Resuspend isolated T-cells (or PBMCs) in PBS at 1-10 x 10^6 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium. Wash the cells twice to remove excess dye.

-

Cell Culture: Seed the CFSE-labeled cells in a 96-well plate. Add Tα1 at various concentrations to the experimental wells. Include appropriate vehicle and stimulation (e.g., anti-CD3/CD28) controls.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells and analyze them by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved. Proliferation is quantified by analyzing the percentage of cells that have undergone one or more divisions.

Protocol: Cancer Cell Proliferation/Viability Assay (WST-1/MTT)

This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) in triplicate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Tα1 (e.g., 1 µM to 100 µM). Include untreated and vehicle controls.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

-

Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Calculation: Calculate the percentage of cell proliferation or viability relative to the untreated control after subtracting the blank absorbance.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed cells and treat with Tα1 as described in the proliferation assay protocol.

-

Cell Harvesting: After treatment, harvest both adherent and suspension cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol: Cytotoxicity Assay (Flow Cytometry-based)

This assay measures the ability of effector immune cells (e.g., NK cells, CTLs) to kill target tumor cells.

Methodology:

-

Effector Cell Preparation: Prepare effector cells (e.g., LAK cells or CTLs). Treat a portion of the cells with Tα1 for 48 hours (experimental group) and another portion with vehicle (control group).

-

Co-culture: Co-culture the effector cells with target tumor cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.

-

Incubation: Incubate the co-culture for 4 hours at 37°C.

-

Staining: Harvest all cells and stain with an antibody to differentiate effector from target cells (e.g., anti-CD45, which is positive on immune cells but negative on most tumor lines). Subsequently, stain the cells with Annexin V and PI to identify apoptotic/necrotic target cells.

-

Analysis: Analyze by flow cytometry. Gate on the target cell population (e.g., CD45-negative) and quantify the percentage of Annexin V+ and/or PI+ cells to determine the specific lysis.

Conclusion

In vitro studies have firmly established Thymosin Alpha 1 as a potent biological response modifier with multifaceted activities. Its ability to drive the maturation and function of dendritic cells places it at a critical nexus between innate and adaptive immunity. Furthermore, its capacity to enhance T-cell and NK cell responses, coupled with direct anti-proliferative and pro-apoptotic effects on tumor cells, underscores its therapeutic potential in oncology. The elucidation of its activity through TLR-mediated and other signaling pathways provides a molecular basis for these functions. The protocols detailed herein offer a standardized framework for the continued investigation and development of Tα1 and related immunomodulatory peptides for a variety of clinical applications.

References

Thymalfasin's Role in Promoting T-Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymalfasin, a synthetic equivalent of the endogenous polypeptide Thymosin Alpha 1, is a potent immunomodulator with a well-documented role in enhancing cell-mediated immunity.[1] Its primary mechanism of action centers on the promotion of T-cell differentiation and maturation, a critical process for a robust and effective immune response.[1] This technical guide provides an in-depth analysis of this compound's core function in driving T-cell differentiation, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel immunotherapeutic strategies.

Introduction

The differentiation of naive T-cells into specialized effector and memory T-cells is a cornerstone of the adaptive immune response. This intricate process is orchestrated by a complex interplay of signals, including T-cell receptor (TCR) engagement, co-stimulatory molecules, and the cytokine milieu. This compound has emerged as a key player in modulating this process, primarily by influencing the initial stages of T-cell activation and steering differentiation towards a T helper 1 (Th1) phenotype.[2] This Th1 bias is characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are crucial for antiviral and anti-tumor immunity.[1]

Mechanism of Action: A Multi-faceted Approach

This compound exerts its effects on T-cell differentiation through a multi-pronged mechanism that begins with the activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs).[3]

2.1. Interaction with Toll-Like Receptors (TLRs)

This compound acts as an agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR9, on the surface of APCs. This interaction triggers a downstream signaling cascade that is central to the initiation of the adaptive immune response.

2.2. Activation of Intracellular Signaling Pathways

The binding of this compound to TLRs on DCs initiates a signaling cascade involving the activation of key downstream molecules, including MyD88, IRAK, and TRAF6. This ultimately leads to the activation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways is instrumental in the subsequent production of pro-inflammatory cytokines.

2.3. Cytokine Milieu Modulation

The activation of NF-κB and p38 MAPK in APCs results in the increased production and secretion of a specific profile of cytokines, most notably IL-12, IFN-α, and IL-6. This cytokine milieu is highly conducive to the differentiation of naive CD4+ T-cells into Th1 effector cells. IL-12, in particular, is a potent inducer of IFN-γ production by T-cells and natural killer (NK) cells, further amplifying the Th1 response.

Quantitative Effects on T-Cell Subsets and Cytokine Production

The immunomodulatory effects of this compound on T-cell populations and cytokine profiles have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key quantitative data from this research.

| Table 1: Effect of this compound on T-Cell Subset Proliferation (In Vitro) | |||

| Cell Type | This compound Concentration | Observation | Reference |

| Activated CD4+ T-Cells | 3 µM | 140% increase in proliferation (p<0.05) | |

| Activated B-Cells | 3 µM | 113% increase in proliferation (p<0.05) | |

| Activated NK Cells | 3 µM | 179% increase in proliferation (p<0.05) | |

| Resting/Activated CD8+ T-Cells | 30 nM, 300 nM, 3 µM | No significant proliferative effect |

| Table 2: Effect of this compound on T-Cell Counts in COVID-19 Patients | ||

| Patient Population | Observation | Reference |

| Hospitalized patients with hypoxemia and lymphocytopenia | 3.84 times more CD4+ T-cells on day 5 compared to day 1 (P = 0.01) in treated patients versus controls. | |

| Severe COVID-19 patients with baseline CD4+ < 0.650 × 10⁹/L and CD8+ < 0.400 × 10⁹/L | Elevated CD4+ and CD8+ T-cell counts. |

| Table 3: Effect of this compound on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs) from Gastric Cancer Patients (In Vitro) | |||

| Cytokine | This compound Concentration | Observation | Reference |

| IL-1β | 1 µg/mL | 178% increase in secretion compared to untreated cells (P < 0.05) | |

| TNF-α | 1 µg/mL | Significant increase in secretion. | |

| IL-6 | 50 µg/mL | Significant increase in secretion. | |

| IFN-γ | 1, 10, 50 µg/mL | No significant change in production. | |

| IL-10 | 1, 10, 50 µg/mL | No significant change in secretion. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the role of this compound in T-cell differentiation.

4.1. In Vitro T-Cell Differentiation Assay

This protocol outlines the general steps for inducing the differentiation of naive CD4+ T-cells into various T helper subsets in the presence of this compound.

-

Cell Isolation: Isolate naive CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Naive T-cells are typically identified as CD4+CD45RA+CCR7+.

-

Plate Coating: Coat 24-well plates with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies in sterile PBS overnight at 4°C. These antibodies provide the primary and co-stimulatory signals for T-cell activation.

-

Cell Culture: Seed the purified naive CD4+ T-cells in the antibody-coated plates at a density of approximately 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Differentiation Cocktails: To induce differentiation into specific T helper subsets, add the following cytokine cocktails and neutralizing antibodies:

-

Th1 Differentiation: IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL).

-

Th2 Differentiation: IL-4 (e.g., 10 ng/mL) and anti-IFN-γ antibody (e.g., 10 µg/mL).

-

-

This compound Treatment: Add this compound at various concentrations to the cell cultures to assess its dose-dependent effects on differentiation.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Analysis: Analyze the differentiated T-cell subsets by flow cytometry for intracellular cytokine staining (e.g., IFN-γ for Th1, IL-4 for Th2) and key transcription factors (e.g., T-bet for Th1, GATA3 for Th2).

4.2. Flow Cytometry for T-Cell Subset Analysis

Flow cytometry is a powerful technique for identifying and quantifying different T-cell populations based on the expression of specific cell surface and intracellular markers.

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or cultured T-cells.

-

Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers such as CD3, CD4, and CD8. Other markers can be included to identify memory (CD45RO, CCR7) or regulatory (CD25, FOXP3) T-cell subsets.

-

Fixation and Permeabilization: For intracellular cytokine or transcription factor analysis, fix and permeabilize the cells using a commercially available kit.

-

Intracellular Staining: Incubate the permeabilized cells with fluorescently labeled antibodies against intracellular targets (e.g., IFN-γ, IL-4, T-bet, GATA3).

-

Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (typically at least 100,000) for statistically significant analysis.

-

Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations and quantify the percentage of cells expressing the markers of interest.

4.3. ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines in cell culture supernatants.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate.

-

Substrate Addition: Add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the experimental samples.

Visualizing the Pathways and Processes

5.1. Signaling Pathways

Caption: this compound signaling pathway in APCs.

5.2. Experimental Workflow

Caption: In vitro T-cell differentiation workflow.

Conclusion

This compound plays a pivotal role in promoting T-cell differentiation, primarily by activating APCs through TLR signaling and inducing a Th1-polarizing cytokine environment. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the immunomodulatory properties of this compound. A thorough understanding of its mechanism of action is crucial for the development of innovative therapeutic strategies that harness the power of the immune system to combat a wide range of diseases, from chronic infections to cancer. The continued investigation into the nuanced effects of this compound on different T-cell subsets and its interaction with other immunomodulatory agents will undoubtedly pave the way for more effective and targeted immunotherapies.

References

- 1. Effect of this compound (Thymosin-α-1) on reversing lymphocytopenia among patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Immunomodulatory Properties of Thymalfasin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymalfasin, a synthetic 28-amino acid peptide identical to the naturally occurring thymosin alpha 1, is a potent immunomodulator with a well-established role in enhancing and restoring immune function. This technical guide provides a comprehensive overview of the core immunomodulatory properties of this compound, with a focus on its mechanisms of action at the cellular and molecular levels. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted immunomodulatory agent.

This compound's primary mechanism centers on the augmentation of T-cell-mediated immunity. It promotes the differentiation, maturation, and function of T-cells, leading to an increased production of key Th1-type cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). Furthermore, this compound enhances the activity of Natural Killer (NK) cells and modulates the maturation and function of dendritic cells (DCs), the master regulators of the immune response. At the molecular level, this compound's effects are initiated through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells. This interaction triggers downstream signaling cascades, including the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, culminating in the observed immunomodulatory effects.

This guide presents quantitative data from key studies in clearly structured tables for comparative analysis. Detailed methodologies for seminal experiments are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involved.

Core Immunomodulatory Mechanisms of Action

This compound's immunomodulatory activity is pleiotropic, impacting various components of both the innate and adaptive immune systems. Its core mechanisms are centered around the enhancement of T-cell function, modulation of dendritic cell activity, and the stimulation of a Th1-predominant immune response.

T-Cell Differentiation, Maturation, and Function